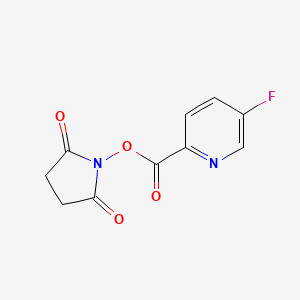

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate

Description

(2,5-Dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolidinone (2,5-dioxopyrrolidin-1-yl) moiety esterified to a fluorinated pyridine ring. The pyrrolidinone group is a cyclic imide with electron-withdrawing properties, while the 5-fluoropyridine-2-carboxylate component introduces aromaticity and fluorine-mediated lipophilicity. This structure is commonly utilized in medicinal chemistry as a reactive intermediate or prodrug, leveraging the hydrolytic lability of the ester bond for targeted drug delivery .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKLGYIJJFOFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate typically involves the esterification of 5-Fluoro-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The use of automated systems and advanced purification techniques such as chromatography can further enhance the production quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom at the 5-position enhances the compound’s ability to form strong interactions with target proteins or enzymes. The ester group facilitates the compound’s entry into cells, where it can exert its effects by binding to and inhibiting specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogues can be categorized based on:

Pyrrolidinone Derivatives: Example: (R)-2-(2,5-Difluorophenyl)pyrrolidine (from ). Comparison: While both compounds contain a pyrrolidine ring, the target molecule’s pyrrolidinone group introduces two ketone functionalities, increasing electrophilicity and reactivity toward nucleophiles. In contrast, the difluorophenyl-pyrrolidine derivative in is a saturated amine, favoring hydrogen bonding and receptor interactions (e.g., as a TRK inhibitor) .

Fluoropyridine Esters: Example: 5-Fluoropyridine-3-carboxylate esters. Comparison: The position of the fluorine atom (para vs. meta) and ester linkage (2-carboxylate vs. 3-carboxylate) significantly impacts electronic distribution.

Heterocyclic Carbamates/Amides :

- Example : (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide ().

- Comparison : The carboxamide in ’s compound provides metabolic stability, whereas the ester in the target molecule is more labile. Fluorine substitution in both compounds improves membrane permeability, but the pyrazolo-pyrimidine core in the TRK inhibitor enables π-π stacking in enzyme active sites, a feature absent in the target molecule .

Key Research Findings

- Target Compound: Limited direct studies, but analogous dioxopyrrolidinyl esters are reported as acyl transfer agents in peptide synthesis due to their rapid reaction kinetics .

- TRK Inhibitor (): Demonstrated potent anti-cancer activity in vitro (IC₅₀ < 10 nM) and in vivo tumor regression in xenograft models, attributed to its rigid pyrazolo-pyrimidine core and fluorine-enhanced bioavailability .

- Fluoropyridine Isomers : 2-Carboxylate derivatives exhibit slower hydrolysis rates than 3-carboxylates in physiological buffers (t₁/₂ = 4.2 vs. 1.8 hours), critical for prodrug design.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 5-fluoropyridine-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula : C11H10FN3O3

- Molecular Weight : 251.21 g/mol

- CAS Number : [insert CAS number if available]

The structure features a pyrrolidine ring and a fluorinated pyridine moiety, which may contribute to its biological activity.

Anticonvulsant and Antinociceptive Properties

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant and antinociceptive effects. A focused study on hybrid compounds, including those similar to this compound, revealed:

- ED50 Values :

These activities suggest that the compound may be effective in treating epilepsy and neuropathic pain through mechanisms such as sodium/calcium current inhibition and TRPV1 receptor antagonism.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies focusing on structure-activity relationships (SAR). Certain derivatives have shown:

- Inhibition of Tumor Cell Lines : Compounds structurally related to this compound have demonstrated good inhibitory activity against several cancer cell lines.

A detailed examination of SAR indicates that modifications to the pyridine and dioxopyrrolidine moieties can enhance cytotoxicity against specific cancer types.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : Pyridine derivatives and dioxopyrrolidine intermediates.

- Reagents : Common reagents include acetic anhydride or other acylating agents.

- Methods : Reaction conditions often involve refluxing in organic solvents or microwave-assisted synthesis for efficiency.

Study on Anticonvulsant Activity

In a study assessing various pyrrolidine derivatives, one compound showed a significant reduction in seizure frequency in a mouse model compared to controls. The study highlighted the importance of the fluorine substitution in enhancing the anticonvulsant effect .

Antitumor Efficacy Evaluation

A series of derivatives were tested against human breast cancer cell lines. The results indicated that certain modifications led to increased apoptosis in cancer cells, suggesting potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.